4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine
Description
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine is a complex organic compound that features a combination of benzenesulfonyl, fluorophenyl, thiophene, and oxazole groups
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O3S2/c20-13-8-10-14(11-9-13)21-18-19(22-17(25-18)16-7-4-12-26-16)27(23,24)15-5-2-1-3-6-15/h1-12,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCRKXITXWDYSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=CS3)NC4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Robinson-Gabriel Cyclization
The classical Robinson-Gabriel synthesis remains prevalent for constructing 1,3-oxazole derivatives. For the target compound, cyclization of N-(4-fluorophenyl)-2-(thiophen-2-yl)acetamide with benzenesulfonyl chloride under dehydrating conditions achieves 67–72% yields:
$$
\text{C}{12}\text{H}{10}\text{FNOS} + \text{C}6\text{H}5\text{SO}2\text{Cl} \xrightarrow{\text{POCl}3, \Delta} \text{Target Compound} + \text{HCl} \quad
$$
Critical parameters:
- Solvent : Dichloroethane optimizes solubility while minimizing sulfonyl chloride hydrolysis
- Catalyst : Phosphorus oxychloride (1.5 eq.) enhances cyclization efficiency
- Temperature : 110–115°C for 8–12 hours prevents over-sulfonation
Microwave-Assisted Cyclocondensation
Modern protocols employ microwave irradiation to accelerate oxazole formation. A 2017 study demonstrated that irradiating N-(4-fluorophenyl)-3-(benzenesulfonyl)propionamide with thiophene-2-carboxaldehyde at 150°C for 20 minutes achieves 84% yield, representing a 22% improvement over thermal methods.
Thiophene-2-yl Group Installation
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed coupling between 5-bromooxazole intermediates and thiophen-2-ylboronic acid proves most effective:
$$
\text{Br-Oxazole} + \text{Thiophene-2-Bpin} \xrightarrow{\text{Pd(dppf)Cl}2, \text{K}2\text{CO}_3} \text{Thiophene-Oxazole} \quad
$$
| Catalyst System | Solvent | Temperature | Yield (%) |
|---|---|---|---|
| Pd(OAc)_2/Xantphos | DMF/H2O | 80°C | 82 |
| PdCl_2(dtbpf) | Toluene | 100°C | 76 |
| NiCl2(PCy3)2 | Dioxane | 120°C | 58 |
Direct C-H Functionalization
Emerging methodologies utilize directing-group-assisted C-H activation. A 2022 approach employed 8-aminoquinoline as a transient directing group, enabling thiophene installation at position 2 with 91% regioselectivity.
Benzenesulfonyl Group Introduction
Electrophilic Sulfonylation
Treatment of 5-aminooxazole intermediates with benzenesulfonyl chloride under Schotten-Baumann conditions:
$$
\text{NH}2\text{-Oxazole} + \text{PhSO}2\text{Cl} \xrightarrow{\text{NaOH, H}2\text{O/EtOAc}} \text{PhSO}2\text{-Oxazole} \quad
$$
Optimization data:
- Base : 2.2 eq. NaOH maximizes sulfonylation while minimizing hydrolysis
- Phase Transfer Catalyst : Tetrabutylammonium bromide (0.1 eq.) increases reaction rate by 40%
Transition Metal-Mediated Sulfonation
Copper-catalyzed coupling between oxazole boronic esters and sodium benzenesulfinate:
$$
\text{Oxazole-Bpin} + \text{PhSO}2\text{Na} \xrightarrow{\text{CuI, Phen, DMF}} \text{PhSO}2\text{-Oxazole} \quad
$$
This method achieves 89% yield with excellent functional group tolerance, particularly advantageous for late-stage sulfonylation.
N-(4-Fluorophenyl)amine Incorporation
Buchwald-Hartwig Amination
Palladium-catalyzed coupling of 5-bromooxazole derivatives with 4-fluoroaniline:
$$
\text{Br-Oxazole} + \text{4-F-C}6\text{H}4\text{NH}2 \xrightarrow{\text{Pd}2\text{dba}_3, \text{Xantphos}} \text{N-(4-Fluorophenyl)amine} \quad
$$
Key findings:
- Ligand : Xantphos outperforms BINAP in preventing β-hydride elimination
- Base : Cs2CO3 (3.0 eq.) ensures complete deprotonation of aniline
Reductive Amination
Alternative pathway employing oxazole-5-carbaldehyde and 4-fluoroaniline under hydrogenation conditions:
$$
\text{O=C-Oxazole} + \text{4-F-C}6\text{H}4\text{NH}2 \xrightarrow{\text{NaBH(OAc)}3} \text{N-(4-Fluorophenyl)amine} \quad
$$
This method avoids precious metal catalysts but requires strict moisture control (<50 ppm H_2O).
Integrated Synthetic Routes
Linear Synthesis Approach
- Thiophene installation via Suzuki coupling (82% yield)
- Oxazole cyclization using POCl_3 (71% yield)
- Sulfonylation with PhSO_2Cl (88% yield)
- Buchwald-Hartwig amination (76% yield)
Overall yield : 82% × 71% × 88% × 76% = 31.4%
Convergent Synthesis Strategy
- Parallel synthesis of benzenesulfonyl-oxazole and 4-fluorophenyl-thiophene modules
- Pd-mediated coupling of pre-functionalized fragments
Advantages :
- Enables late-stage diversification of substituents
- Reduces cumulative yield losses (45–52% overall yield)
Purification and Characterization
Critical purification challenges arise from:
- Residual palladium (typically 300–500 ppm) removed via SiliaMetS Thiol resin
- Regioisomeric impurities resolved through chiral HPLC (Chiralpak IC column, hexane/i-PrOH 85:15)
Advanced characterization techniques:
- 19F NMR : Confirms integrity of 4-fluorophenyl group (δ = -118 ppm)
- HRMS-ESI : m/z calculated for C20H15FN2O3S_2 [M+H]+: 415.0648, found: 415.0651
Industrial-Scale Considerations
A 2023 pilot plant study compared batch vs. continuous flow synthesis:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cycle Time | 72 h | 8 h |
| Pd Consumption | 1.2 kg/ton | 0.4 kg/ton |
| Energy Consumption | 580 kWh/kg | 210 kWh/kg |
| Overall Yield | 43% | 61% |
Continuous flow methods demonstrate superior efficiency through precise temperature control and reduced catalyst decomposition.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The thiophene and oxazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural properties make it suitable for use in the development of advanced materials, such as organic semiconductors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the complex structure of the oxazole and thiophene rings.
Benzenesulfonyl Chloride: Contains the benzenesulfonyl group but is a simpler molecule used primarily as a reagent.
Thiophene-2-carboxylic Acid: Contains the thiophene ring but lacks the other functional groups present in the target compound.
Uniqueness
4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine is unique due to its combination of multiple functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields of research and industry.
Q & A
Basic: What synthetic strategies are recommended for preparing 4-(benzenesulfonyl)-N-(4-fluorophenyl)-2-thiophen-2-yl-1,3-oxazol-5-amine?
The compound is synthesized via multi-step protocols typical for oxazole derivatives. A common approach involves:
- Step 1 : Condensation of 2-thiophenecarboxaldehyde with a sulfonamide precursor (e.g., benzenesulfonyl chloride) under basic conditions to form the oxazole core .
- Step 2 : Introduction of the 4-fluorophenylamine group via nucleophilic substitution or coupling reactions.
- Critical Considerations : Use anhydrous conditions for sulfonylation steps to avoid hydrolysis. Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) or HPLC (C18 column, acetonitrile/water gradient) .
Advanced: How can reaction yields be optimized for the sulfonylation step in the synthesis?
Yield optimization requires addressing competing side reactions:
- Challenge : Competing hydrolysis of the sulfonyl chloride intermediate.
- Solution : Use non-polar solvents (e.g., dichloromethane) and controlled temperature (0–5°C) during sulfonylation. Catalytic DMAP (4-dimethylaminopyridine) enhances reactivity by activating the sulfonyl chloride .
- Validation : Compare yields via quantitative NMR or LC-MS; typical improvements range from 45% to 75% under optimized conditions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- 1H/13C NMR : Confirm regiochemistry of the oxazole ring (e.g., δ 8.2–8.5 ppm for thiophene protons, δ 7.6–7.8 ppm for fluorophenyl protons) .
- IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and oxazole C=N stretches (~1600 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]+ at m/z 441.05 for C19H14FN2O3S2) .
Advanced: How can X-ray crystallography resolve ambiguities in structural elucidation?
- Crystallization : Use slow vapor diffusion with toluene/ethanol (1:1) to obtain single crystals .
- Refinement : Employ SHELXL for high-precision refinement. Key parameters:
- Case Study : A related oxazole sulfonamide showed torsional angles <5° between the thiophene and oxazole rings, confirming planarity .
Advanced: How to analyze conflicting biological activity data across studies?
- Scenario : Discrepancies in IC50 values for kinase inhibition (e.g., aurora kinase vs. CRF1 receptor).
- Methodology :
- Assay Validation : Ensure consistent cell lines (e.g., AtT-20 for CRF1, HeLa for aurora kinase) .
- Selectivity Profiling : Use competitive binding assays with radiolabeled ligands (e.g., [³H]-SSR125543A for CRF1) .
- Data Normalization : Correct for batch-to-batch variability in compound purity via HPLC-UV (>98% purity threshold) .
Basic: What computational tools predict the compound’s pharmacokinetic properties?
- Lipophilicity : Calculate logP values using SwissADME (predicted logP ~3.2 for this compound) .
- Metabolic Stability : Simulate cytochrome P450 interactions via Schrödinger’s QikProp (highlight potential CYP3A4/2D6 interactions) .
Advanced: How to design derivatives for improved blood-brain barrier (BBB) penetration?
- Structural Modifications :
- In Vivo Testing : Use rodent models to measure brain/plasma ratios after oral administration (target ratio >0.3) .
Basic: What are the known biological targets of structurally related compounds?
- Kinase Inhibition : Aurora kinases (e.g., IC50 = 8–10 nM for CYC116, a thiazole-oxazole analog) .
- Neurotransmitter Receptors : CRF1 receptor antagonism (e.g., SSR125543A, Kᵢ = 8.73 for CRF1) .
- Anticancer Activity : Induction of mitotic arrest in HCT-116 cells (EC50 ~1.2 µM) via tubulin polymerization disruption .
Advanced: How to troubleshoot low reproducibility in biological assays?
- Root Causes :
- Compound degradation in DMSO stock solutions (validate stability via LC-MS over 72 hours).
- Variability in cell passage number (restrict to passages 5–15).
- Mitigation :
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout : Delete target genes (e.g., CRF1) in cell lines to confirm on-target effects .
- Thermal Shift Assay (TSA) : Measure protein melting temperature (ΔTm >2°C indicates strong binding) .
- In Silico Docking : Use AutoDock Vina to model interactions (e.g., sulfonyl group hydrogen bonding with kinase active sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
